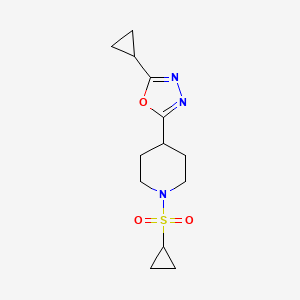
2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CCPO) is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles and has been found to possess unique properties that make it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including variants like 2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, are of significant interest in scientific research due to their diverse biological activities. Khalid et al. (2016) synthesized a series of these compounds and evaluated their enzyme inhibition potential, specifically targeting butyrylcholinesterase (BChE). Molecular docking studies also provided insights into ligand-BChE binding affinity and orientation in the active sites of the human BChE protein (Khalid et al., 2016).
Antibacterial Properties
In another study, Khalid et al. (2016) explored the antibacterial properties of N-substituted derivatives of these compounds. They synthesized various derivatives and tested them against both Gram-negative and Gram-positive bacteria, observing moderate to significant antibacterial activity (Khalid et al., 2016).
Pharmacological Potential
Nafeesa et al. (2017) synthesized a new series of N-substituted derivatives of these compounds, evaluating their antibacterial and anti-enzymatic potential. They also conducted hemolytic studies to assess cytotoxic behavior, which is crucial for understanding the potential therapeutic applications of these compounds (Nafeesa et al., 2017).
Anticancer Applications
Rehman et al. (2018) focused on the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Their study highlighted the synthesis of these compounds and their evaluation as anticancer agents, indicating the potential of these compounds in cancer treatment (Rehman et al., 2018).
Cyclin-Dependent Kinase Inhibition
Griffin et al. (2006) explored the use of beta-piperidinoethylsulfides, including derivatives of 1,3,4-oxadiazoles, as inhibitors of the cyclin-dependent kinase CDK2. This study underscores the potential of these compounds in targeting specific enzymes crucial in cell cycle regulation (Griffin et al., 2006).
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,11-3-4-11)16-7-5-10(6-8-16)13-15-14-12(19-13)9-1-2-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYONVIXFLCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

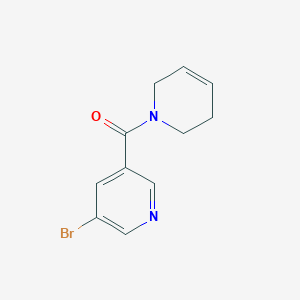
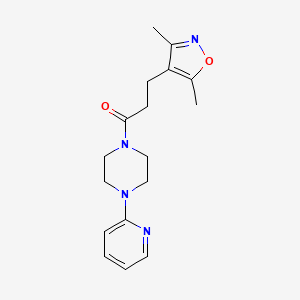
![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)
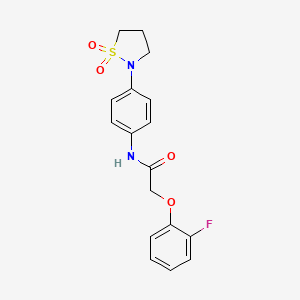
![Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2912868.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2912869.png)

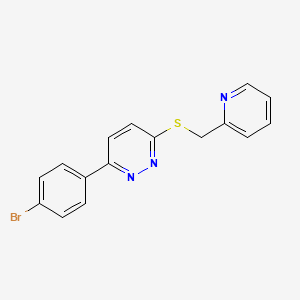
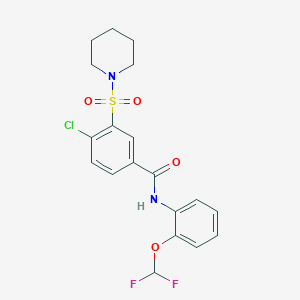

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)
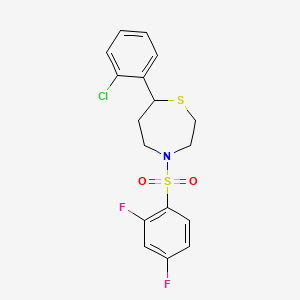
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)
![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)